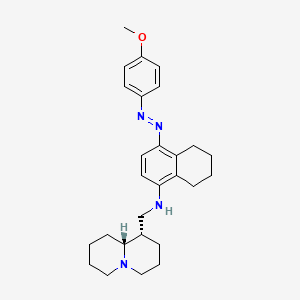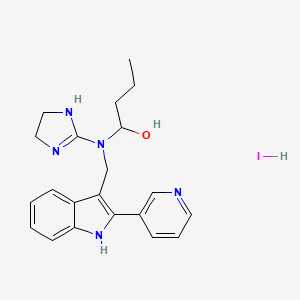
Einecs 300-467-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 300-467-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Einecs 300-467-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities without compromising on quality .
Analyse Des Réactions Chimiques
Types of Reactions: Einecs 300-467-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and making it suitable for different applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates that can be further processed to create more complex compounds .
Applications De Recherche Scientifique
Einecs 300-467-3 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a building block for synthesizing more complex molecules. In biology, it is used in studies related to cellular processes and metabolic pathways. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of Einecs 300-467-3 involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, affecting cellular processes and metabolic pathways. This makes it useful in various applications, including drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Einecs 300-467-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar structures but differ in their chemical properties and applications. Some similar compounds include those with similar molecular formulas or functional groups. The uniqueness of this compound lies in its specific reactivity and the range of applications it supports .
Propriétés
Numéro CAS |
93940-69-3 |
|---|---|
Formule moléculaire |
C27H34FNO7 |
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
[2-[(6S,10R,13S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H34FNO7/c1-13-8-16-15-10-18(28)17-9-14(30)6-7-25(17,2)23(15)20(31)11-26(16,3)27(13,35)21(32)12-36-24(34)19-4-5-22(33)29-19/h6-7,9,13,15-16,18-20,23,31,35H,4-5,8,10-12H2,1-3H3,(H,29,33)/t13-,15?,16?,18+,19+,20?,23?,25+,26+,27+/m1/s1 |
Clé InChI |
PHWHOAAATDXTBP-GUVHBSPESA-N |
SMILES isomérique |
C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4(C3C(C[C@@]2([C@]1(C(=O)COC(=O)[C@@H]5CCC(=O)N5)O)C)O)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C5CCC(=O)N5)O)C)O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)












